Technical Whitepaper: Chemical Architecture and Bioactivity of 1-Hydroxypinoresinol 1-O-glucoside
Technical Whitepaper: Chemical Architecture and Bioactivity of 1-Hydroxypinoresinol 1-O-glucoside
Executive Summary
In the landscape of pharmacognosy and natural product chemistry, furanofuranoid lignan glycosides represent a critical class of bioactive molecules. Among these, 1-Hydroxypinoresinol 1-O-β-D-glucoside (CAS: 81495-71-8) has emerged as a highly potent antioxidant compound[1]. Originally isolated from the rhizomes of Salvia miltiorrhiza (Danshen) and later identified in other species such as Duranta repens, this compound plays a pivotal role in neutralizing reactive oxygen species (ROS) and peroxynitrite (ONOO-)[2][3].
This whitepaper provides an in-depth technical analysis of the structural properties, extraction methodologies, synthetic pathways, and pharmacological mechanisms of 1-Hydroxypinoresinol 1-O-glucoside, designed for researchers and drug development professionals.
Structural Elucidation and Physicochemical Properties
The pharmacological efficacy of 1-Hydroxypinoresinol 1-O-glucoside is deeply rooted in its complex molecular architecture. It is classified as a monoglucoside of the furanofuranoid lignan family[1].
Molecular Architecture
The core scaffold consists of a dioxabicyclo[3.3.0]octane system—a tetracyclic structure formed by two fused furan rings[1]. This rigid backbone provides stereochemical stability, which is essential for target interaction. The aglycone (hydroxypinoresinol) is linked to a glucose moiety via a β -glycosidic bond at the C-1 position[1].
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Aromatic Methoxy Groups: Attached to the phenyl rings, these groups enhance the electron-donating capacity of the phenolic hydroxyls, a critical factor for radical scavenging[1].
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Glycosidic Linkage: The addition of the β -D-glucopyranoside unit significantly enhances the compound's aqueous solubility and bioavailability compared to its aglycone counterpart[1].
Quantitative Physicochemical Data
Table 1 summarizes the core physicochemical parameters of the compound.
Table 1: Physicochemical Properties of 1-Hydroxypinoresinol 1-O-glucoside
| Parameter | Value / Description |
| IUPAC / Chemical Name | (+)-1-Hydroxypinoresinol-1-O- β -D-glucoside |
| CAS Registry Number | 81495-71-8 |
| Molecular Formula | C₂₆H₃₂O₁₂ |
| Molecular Weight | 536.53 g/mol |
| Structural Class | Furanofuranoid Lignan Glycoside |
| Core Scaffold | Dioxabicyclo[3.3.0]octane |
Methodological Workflows: Extraction and Isolation
To study 1-Hydroxypinoresinol 1-O-glucoside, researchers must isolate it from complex botanical matrices (e.g., Salvia miltiorrhiza rhizomes)[2]. The following protocol outlines a self-validating extraction system designed to maximize yield while ensuring high chromatographic purity.
Experimental Protocol: Extraction and Purification
Step 1: Matrix Disruption and Maceration
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Procedure: Pulverize 1.0 kg of dried Salvia miltiorrhiza rhizomes into a fine powder. Extract with 80% Methanol (MeOH/H₂O 80:20 v/v) at 25°C for 48 hours.
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Causality: The 80% MeOH solvent system is specifically chosen because its dielectric constant perfectly matches the intermediate polarity of lignan glycosides, ensuring the disruption of the cellular matrix and the solubilization of both the hydrophobic lignan core and the hydrophilic glucose moiety.
Step 2: Liquid-Liquid Defatting and Fractionation
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Procedure: Concentrate the methanolic extract under reduced pressure at 35°C to remove methanol. Suspend the aqueous residue in distilled water and partition sequentially with n-hexane (3 × 500 mL) and Ethyl Acetate (EtOAc) (3 × 500 mL).
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Causality: The n-hexane wash removes lipophilic interferents (waxes, sterols, and fatty acids). The compound of interest, due to its phenolic and glycosidic nature, selectively partitions into the EtOAc layer, effectively separating it from highly polar tannins and polysaccharides left in the aqueous phase.
Step 3: High-Performance Liquid Chromatography (HPLC) Resolution
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Procedure: Subject the concentrated EtOAc fraction to preparative HPLC using a reverse-phase ODS-2 column (5 µm, 25 cm × 20 mm i.d.). Utilize a gradient elution of Water (A) and Methanol (B), starting at 90% A and decreasing to 50% A over 35 minutes.
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Causality: Reverse-phase chromatography exploits the hydrophobic interactions of the dioxabicyclo[3.3.0]octane core. The controlled gradient ensures the baseline resolution of the monoglucoside from structurally similar diglucosides.
Step 4: Self-Validation and Quality Control (QC)
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Procedure: Collect fractions eluting between 42–46 minutes. Validate the structural integrity and purity (>98%) using 1D/2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the molecular ion peak at m/z 535 [M-H]⁻ confirms the target compound[1].
Caption: Workflow for the extraction and isolation of 1-Hydroxypinoresinol 1-O-glucoside.
Synthetic Approaches to Glycosylation
While natural extraction is standard, chemical synthesis provides a scalable alternative for drug development. The primary challenge in synthesizing 1-Hydroxypinoresinol 1-O-glucoside lies in achieving strict regio- and stereoselectivity during the glycosylation of the pinoresinol backbone[1].
Catalytic Glycosylation Strategy: Advanced synthetic routes employ Lewis acid catalysis to facilitate the O-glycosidic bond formation. Specifically, Scandium triflate [Sc(OTf)₃] is utilized as a highly efficient catalyst[1].
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Mechanism: Sc(OTf)₃ activates the glycosyl donor (e.g., a protected D-glucose derivative) under moderate temperatures. The neighboring group participation from the C-2 protecting group of the glucose donor directs the nucleophilic attack of the hydroxypinoresinol aglycone exclusively to the β -face.
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Outcome: This stereoselective control ensures the formation of the biologically active β -glycosidic linkage at the C-1 position, optimizing yield and minimizing the formation of inactive α -anomers[1].
Pharmacological Profile and Mechanisms of Action
1-Hydroxypinoresinol 1-O-glucoside is primarily recognized for its potent antioxidative properties. Its mechanism of action revolves around the direct scavenging of free radicals, which mitigates oxidative damage implicated in cardiovascular diseases, neurodegeneration, and cancer[1][4].
Radical Scavenging Mechanism
The compound acts as a powerful electron and hydrogen atom donor. When exposed to highly reactive species like peroxynitrite (ONOO-) or the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, the phenolic hydroxyl groups on the methoxyphenyl rings donate hydrogen atoms to neutralize the radicals[1][2]. The resulting lignan phenoxyl radical is stabilized by resonance across the aromatic ring and the adjacent methoxy group, preventing it from propagating further oxidative damage.
Quantitative Efficacy (IC₅₀ Data)
In vitro assays demonstrate that 1-Hydroxypinoresinol 1-O-glucoside exhibits scavenging activity comparable to, and in some metrics approaching, established positive controls like Trolox (a water-soluble vitamin E analog)[2].
Table 2: Antioxidant Scavenging Activity (IC₅₀ Values)
| Reactive Species / Assay | IC₅₀ Value (µM) | Positive Control (Trolox) IC₅₀ (µM) |
| Total Reactive Oxygen Species (ROS) | 2.26 ± 0.07 | 1.43 ± 0.04 |
| Peroxynitrite (ONOO-) | 3.23 ± 0.04 | 1.43 ± 0.04 |
| DPPH Radical | 32.3 ± 0.13 | 1.43 ± 0.04 |
(Data sourced from Kang et al., 2003, detailing isolation from Salvia miltiorrhiza[2])
Caption: Mechanism of action for 1-Hydroxypinoresinol 1-O-glucoside in neutralizing ROS.
Conclusion
1-Hydroxypinoresinol 1-O-glucoside stands out as a highly effective furanofuranoid lignan glycoside. Its unique dioxabicyclo[3.3.0]octane core, combined with the bioavailability enhanced by its β -glycosidic linkage, makes it a prime candidate for therapeutic applications targeting oxidative stress. By leveraging precise extraction protocols and understanding its stereoselective synthetic pathways, researchers can reliably harness this compound for advanced pharmacological development.
References
- EvitaChem. "Buy 1-Hydroxypinoresinol 1-O-glucoside (EVT-465889) - Chemical Properties and Synthesis Analysis." EvitaChem Database.
- Kang, H. S., et al. (2003). "Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical." Archives of Pharmacal Research / PubMed.
- LookChem. "Cas 102582-69-4,(+)-1-hydroxypinoresinol-4''-O-β-D-glucopyranoside." LookChem Database.
- R Discovery. (2011). "Antioxidative iridoid glycosides from the sky flower (Duranta repens Linn)." Researcher.life.
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- 1. evitachem.com [evitachem.com]
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